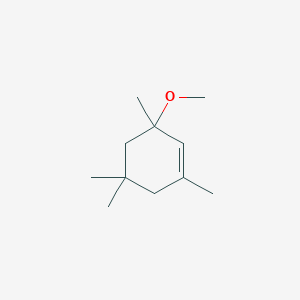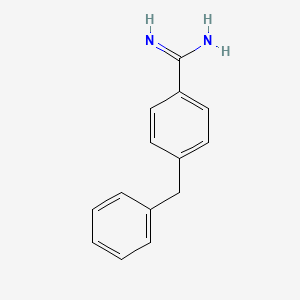
Benzenecarboximidamide, 4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 4-(phenylmethyl)- is an organic compound with a complex structure that includes a benzene ring and a carboximidamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(phenylmethyl)- typically involves the reaction of benzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under controlled temperature and pressure conditions. The process may also involve the use of solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4-(phenylmethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarboximidamide, 4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 4-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Benzenecarboximidamide, 4-(phenylmethyl)- is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a key component in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide, 4-(phenylmethyl)- can be compared with other similar compounds, such as:
Benzamidine: Similar in structure but lacks the phenylmethyl group. It is also used as an enzyme inhibitor.
Phenylmethylamine: Contains the phenylmethyl group but lacks the carboximidamide group. It is used in the synthesis of various organic compounds.
Benzonitrile: Contains the benzene ring and nitrile group but lacks the carboximidamide group. It is used as a precursor in organic synthesis.
The uniqueness of Benzenecarboximidamide, 4-(phenylmethyl)- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications.
Eigenschaften
CAS-Nummer |
61625-26-1 |
|---|---|
Molekularformel |
C14H14N2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
4-benzylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |
InChI-Schlüssel |
UGIVOLFPUZPBJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


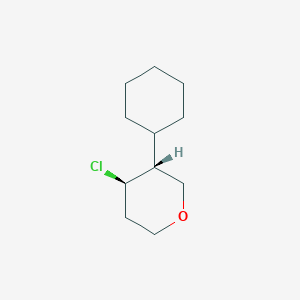
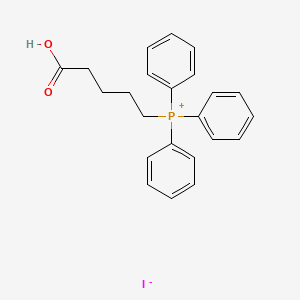
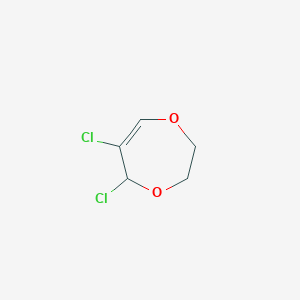
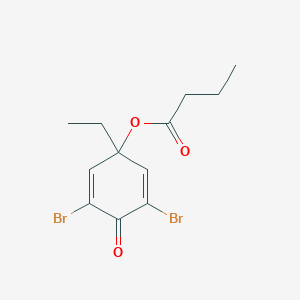
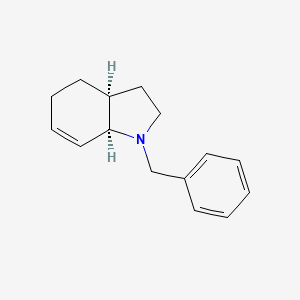
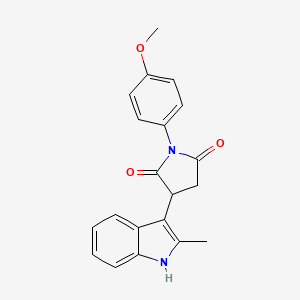
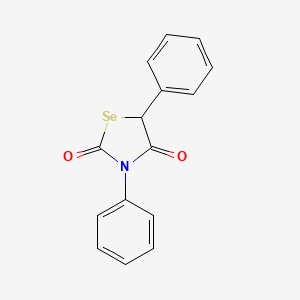

![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
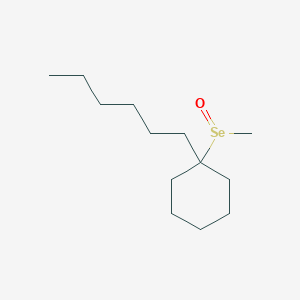
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
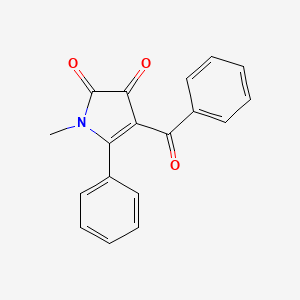
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
